

# Application Notes and Protocols: 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde in Medicinal Chemistry

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## Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde

Cat. No.: B111166

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## Introduction

**2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde** is a versatile heterocyclic compound that holds significant promise as a key intermediate in the synthesis of novel therapeutic agents. While direct studies on the biological activity of this specific aldehyde are not extensively documented in publicly available literature, the pyrimidine core is a well-established pharmacophore found in numerous clinically approved drugs and biologically active molecules. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.<sup>[1][2]</sup> This document provides an overview of the potential applications of **2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde** in medicinal chemistry, focusing on its use as a scaffold for the development of new drug candidates. It also includes generalized protocols for the synthesis of its derivatives and subsequent biological evaluation.

## Chemical Information

Property	Value
Product Name	2-(3-methoxyphenyl)pyrimidine-5-carbaldehyde
CAS Number	1119398-70-7
Molecular Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	214.22
Storage	Under inert gas (nitrogen or Argon) at 2-8°C

## Potential Therapeutic Applications of Derivatives

The aldehyde functional group on the pyrimidine ring serves as a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Based on the established biological activities of structurally related pyrimidine compounds, derivatives of **2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde** are promising candidates for screening against several therapeutic targets.

### Anticancer Activity

The pyrimidine scaffold is a core component of many anticancer agents.<sup>[1][3]</sup> Derivatives can be designed to target various mechanisms involved in cancer progression, such as microtubule dynamics. For instance, certain thieno[2,3-d]pyrimidine derivatives have been shown to act as microtubule targeting agents, inducing cell cycle arrest and apoptosis in cancer cells.<sup>[3][4]</sup>

### Antimicrobial and Antiviral Activity

Novel pyrimidine derivatives have been synthesized and shown to possess significant antimicrobial and antiviral activities.<sup>[5]</sup> The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

### Anti-inflammatory Activity

Certain pyrimidine derivatives have been investigated for their anti-inflammatory properties.<sup>[1]</sup> These compounds can be explored for the treatment of various inflammatory diseases.

## Quantitative Data for Structurally Related Compounds

To illustrate the potential potency of derivatives that can be synthesized from **2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde**, the following table summarizes the biological activity of some reported pyrimidine-based compounds.

Compound Class	Target/Assay	Cell Line	IC50 / EC50 (nM)	Reference
4-substituted 5,6,7,8- tetrahydrobenzo[ 2][6]thieno[2,3- d]pyrimidines	Antiproliferative	MDA-MB-435	9.0	[4]
4-substituted 5,6,7,8- tetrahydrobenzo[ 2][6]thieno[2,3- d]pyrimidines	Microtubule Depolymerization	-	19	[4]
N4-substituted- pyrimido[4,5- b]indole-4- amines	Antiproliferative	MDA-MB-435	14.7	[4]
N4-substituted- pyrimido[4,5- b]indole-4- amines	Microtubule Depolymerization	-	130	[4]

## Experimental Protocols

The following are generalized protocols for the synthesis of derivatives from **2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde** and their subsequent biological evaluation. These protocols are based on methodologies reported for similar compound classes and should be optimized for specific target molecules.

## General Synthetic Protocol: Reductive Amination

This protocol describes a general method for synthesizing amine derivatives from **2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde** via reductive amination.

Materials:

- **2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde**
- Primary or secondary amine of choice
- Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH<sub>3</sub>CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve **2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde** (1 equivalent) in DCM or DCE.
- Add the desired amine (1-1.2 equivalents).
- Add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
- Add the reducing agent (STAB or NaBH<sub>3</sub>CN, 1.5-2 equivalents) portion-wise.
- Continue stirring at room temperature overnight.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired amine derivative.

## Biological Assay Protocol: MTT Assay for Anticancer Activity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

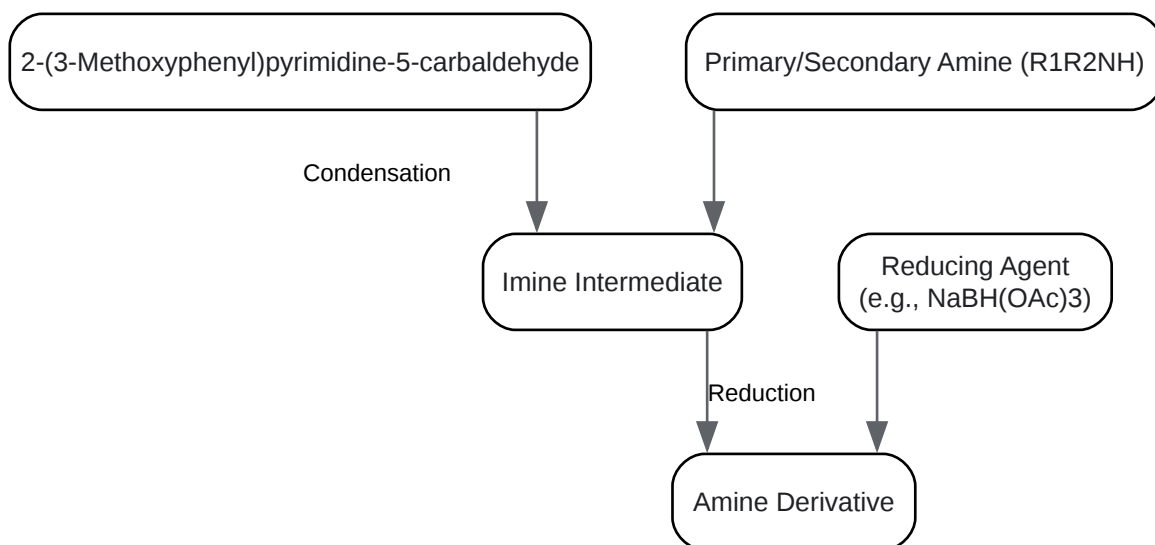
- Human cancer cell lines (e.g., MDA-MB-435, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Synthesized pyrimidine derivatives (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of the test compounds in the cell culture medium.
- After 24 hours, remove the medium from the wells and add 100  $\mu$ L of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- After incubation, add 20  $\mu$ L of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth).

## Visualizations

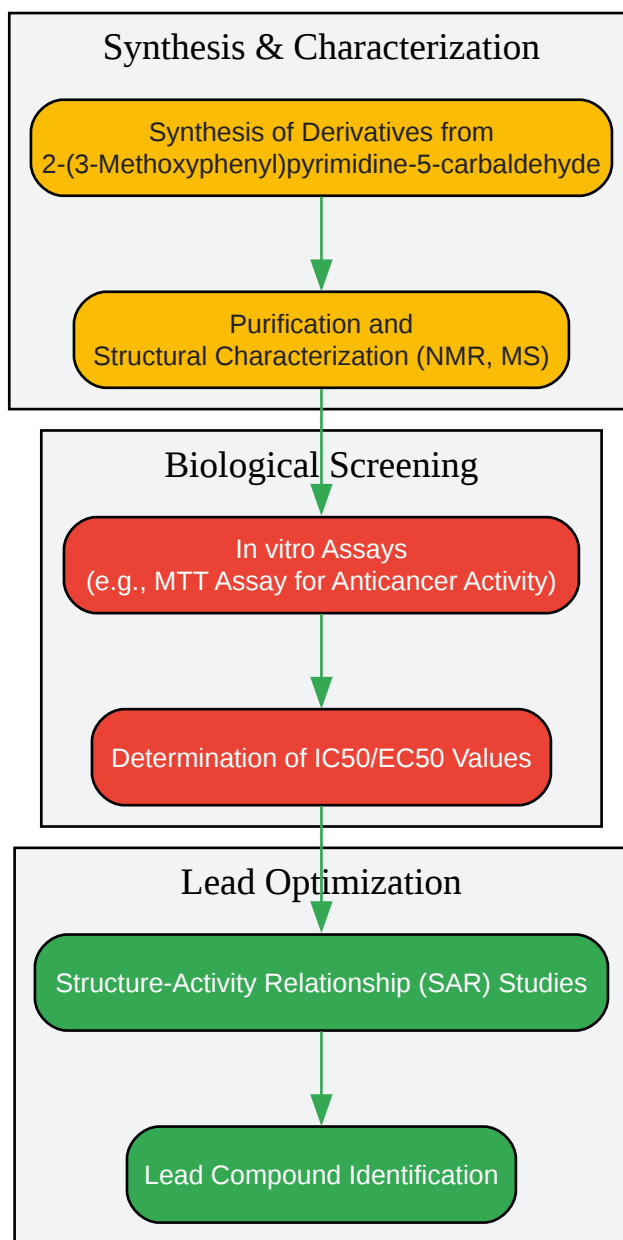
### Synthetic Pathway Diagram



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Caption: General synthetic scheme for the reductive amination of **2-(3-Methoxyphenyl)pyrimidine-5-carbaldehyde**.

## Experimental Workflow for Drug Discovery



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Caption: A typical workflow for the discovery of new drug candidates starting from a chemical scaffold.

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